Carfilzomib - 868540-17-4

Carfilzomib

Catalog Number: EVT-287499
CAS Number: 868540-17-4
Molecular Formula: C40H57N5O7
Molecular Weight: 719.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Carfilzomib is a second-generation proteasome inhibitor, classified as a peptide epoxyketone. [, ] It exhibits higher potency compared to first-generation proteasome inhibitors like bortezomib. [] In scientific research, Carfilzomib serves as a valuable tool for investigating the role of the ubiquitin-proteasome system in various cellular processes and disease models. []

Future Directions
  • Optimizing Dosing Strategies: Further research is needed to determine the optimal dosing schedules and routes of administration for Carfilzomib in various disease models and combination therapies. [, ]
  • Overcoming Drug Resistance: Investigating mechanisms of resistance to Carfilzomib, particularly in MM and ALL, is crucial for developing strategies to overcome treatment failure. [, ]
  • Developing Novel Drug Combinations: Exploring synergistic combinations of Carfilzomib with other targeted therapies, such as PI3K inhibitors and immunotherapies, holds promise for improving treatment outcomes. [, ]
  • Understanding Cardiotoxicity Mechanisms: Further research is needed to fully elucidate the mechanisms by which Carfilzomib induces cardiotoxicity, potentially leading to strategies for prevention and management. [, ]
Classification

Carfilzomib belongs to the class of proteasome inhibitors, specifically targeting the 26S proteasome complex. Its mechanism of action involves binding to the active sites of the proteasome, leading to the accumulation of pro-apoptotic factors and ultimately inducing apoptosis in malignant cells.

Synthesis Analysis

The synthesis of carfilzomib has evolved significantly over time. The most recent methods focus on racemization-free approaches that enhance efficiency and reproducibility. Key features of these synthesis methods include:

  • Fragment-based approach: The synthesis employs a fragment condensation technique, utilizing active esters derived from various hydroxyl-benzotriazoles and substituted phenols .
  • Solvent systems: Dimethylformamide is commonly used as a solvent during the reaction process .
  • Temperature control: Reactions are typically conducted at temperatures ranging from 0 to 25 °C for optimal yields .
  • Purification: The final product undergoes purification via preparative high-performance liquid chromatography to achieve an amorphous form, which enhances solubility .
Molecular Structure Analysis

Carfilzomib has a complex molecular structure characterized by several functional groups that contribute to its biological activity. Its molecular formula is C_22H_29N_3O_5S, with a molecular weight of approximately 453.55 g/mol.

  • Structural features: The structure includes an epoxyketone warhead, which is critical for its proteasome-inhibiting activity. The stereochemistry of carfilzomib is essential for its function, with specific chiral centers influencing its binding affinity and selectivity .
  • Crystallography: X-ray diffraction studies have been employed to analyze its solid-state structure, revealing insights into how carfilzomib interacts with the proteasome at the atomic level .
Chemical Reactions Analysis

Carfilzomib participates in several chemical reactions primarily related to its interaction with the proteasome:

  • Covalent binding: The compound forms stable covalent bonds with the N-terminal threonine residue in the active site of the proteasome. This irreversible binding leads to prolonged inhibition of proteasomal activity, distinguishing it from other inhibitors that may bind reversibly .
  • Stability under physiological conditions: Carfilzomib exhibits significant stability in biological environments, which is crucial for its therapeutic efficacy.
Mechanism of Action

The mechanism by which carfilzomib exerts its therapeutic effects involves:

  1. Selective inhibition: Carfilzomib selectively inhibits the chymotrypsin-like activity of the 26S proteasome, leading to an accumulation of regulatory proteins that promote apoptosis in cancer cells .
  2. Irreversible binding: Unlike some other proteasome inhibitors that bind reversibly, carfilzomib forms irreversible adducts with the proteasome, resulting in sustained inhibition until new proteasomes are synthesized .
  3. Impact on cellular pathways: The inhibition disrupts various signaling pathways involved in cell cycle regulation and apoptosis, contributing to its anti-cancer effects.
Physical and Chemical Properties Analysis

Carfilzomib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in polar aprotic solvents such as dimethylformamide and methanol but shows limited solubility in water .
  • Stability: The compound is stable under acidic conditions but may degrade under extreme pH levels or prolonged exposure to light.
  • Melting point: Exact melting point data may vary depending on purity but generally falls within a range indicative of solid-state stability.
Applications

Carfilzomib is primarily used in clinical settings for:

  • Treatment of multiple myeloma: It is indicated for patients who have received prior treatments and shows efficacy as both monotherapy and in combination with other agents like dexamethasone or lenalidomide.
  • Research applications: Beyond clinical use, carfilzomib serves as a valuable tool in research settings to study proteasomal functions and mechanisms underlying cancer cell survival.
Mechanism of Action and Biochemical Targeting

Ubiquitin-Proteasome Pathway Modulation in Neoplastic Cells

Carfilzomib exerts its antineoplastic effects through targeted disruption of the ubiquitin-proteasome pathway (UPP), a critical regulator of intracellular protein homeostasis. In multiple myeloma (MM) and other malignancies, cancer cells exhibit heightened dependence on the UPP due to increased protein synthesis from uncontrolled transcription and genomic instability, leading to accumulation of misfolded proteins. The 26S proteasome recognizes polyubiquitinated proteins, deubiquitinates them via regulatory subunits, and degrades them through catalytic sites in the 20S core [3] [8]. Carfilzomib selectively inhibits proteasomal chymotrypsin-like activity, causing accumulation of polyubiquitinated proteins and misfolded proteins in the endoplasmic reticulum (ER). This triggers ER stress and the unfolded protein response (UPR), ultimately activating intrinsic (caspase-9-mediated) and extrinsic (caspase-8-mediated) apoptotic pathways in malignant plasma cells [3] [8] [9]. The heightened proteotoxic stress in MM cells—which produce excessive immunoglobulins—makes them particularly vulnerable to proteasome inhibition compared to normal cells [9].

Irreversible Inhibition of β5 Subunit Chymotrypsin-Like Activity

Carfilzomib contains an epoxyketone pharmacophore that forms a dual covalent morpholino adduct with the catalytic N-terminal threonine of the proteasome's β5 subunit. This molecular interaction occurs through a two-step mechanism: (1) nucleophilic attack by the threonine γ-OH group on the epoxide carbonyl, followed by (2) a second nucleophilic attack by the free α-NH₃ group on the epoxide ring. The resulting bis-electrophilic adduct irreversibly blocks the chymotrypsin-like (CT-L) activity of the proteasome [4] [7] [8]. Unlike boronate-based inhibitors (e.g., bortezomib), which form reversible tetrahedral intermediates, carfilzomib's irreversible binding ensures prolonged suppression of proteolytic activity. Recovery requires de novo synthesis of proteasomes, leading to sustained intracellular effects even after rapid plasma clearance (t½ ~30 minutes in rats) [7] [9]. This mechanism enables potent inhibition (IC₅₀ <10 nM for CT-L activity) and overcomes resistance observed with reversible inhibitors [6] [9].

Selectivity for Immunoproteasome vs. Constitutive Proteasome Isoforms

The constitutive proteasome (c20S) and immunoproteasome (i20S) share structural homology but differ in catalytic subunit composition. While c20S contains β1, β2, and β5 subunits, i20S—expressed in hematopoietic cells—features inducible counterparts β1i (LMP2), β2i (MECL-1), and β5i (LMP7). Carfilzomib inhibits both c20S-β5 and i20S-LMP7 with similar potency, but exhibits minimal activity against caspase-like (β1/LMP2) or trypsin-like (β2/MECL-1) subunits [4] [8] [9]. Structural analyses reveal that carfilzomib’s P1 phenylalanine and P3 methoxy groups optimize van der Waals interactions with hydrophobic S3 pockets in both β5 and LMP7, enabling dual targeting [4]. This dual inhibition is critical for antitumor efficacy in MM, where malignant plasma cells predominantly express i20S. Selective LMP7 inhibitors (e.g., ONX-0914) induce apoptosis in MM cells, confirming that chymotrypsin-like subunit inhibition alone suffices for cytotoxicity [6] [8].

Table 1: Selectivity Profile of Carfilzomib for Proteasome Subunits

Proteasome IsoformCatalytic SubunitActivity TargetedInhibition Potency (IC₅₀)
Constitutive (c20S)β5Chymotrypsin-like< 10 nM
Immunoproteasome (i20S)LMP7 (β5i)Chymotrypsin-like< 10 nM
Constitutive (c20S)β1Caspase-like> 500 nM
Immunoproteasome (i20S)LMP2 (β1i)Caspase-like> 500 nM

Comparative Pharmacodynamics: Carfilzomib vs. Boronate-Based Proteasome Inhibitors

Carfilzomib’s epoxyketone chemistry confers distinct pharmacodynamic advantages over boronate-based proteasome inhibitors like bortezomib and ixazomib:

  • Binding Kinetics: Carfilzomib forms irreversible covalent bonds with the proteasome, while bortezomib reversibly forms a tetrahedral intermediate with the catalytic threonine. This translates to sustained target suppression despite carfilzomib’s short plasma half-life [4] [9].
  • Specificity: Carfilzomib exhibits >1,000-fold selectivity for the proteasome over non-proteasomal proteases (e.g., cathepsins, serine proteases). Bortezomib, conversely, inhibits non-proteasomal targets like HtrA2/Omi (a neuroprotective serine protease), cathepsin G, and dipeptidyl peptidase II at therapeutic concentrations, contributing to off-target toxicities [6] [9].
  • Resistance Profile: Irreversible binding enables activity in bortezomib-resistant MM models. Preclinical data show carfilzomib achieves 18.6% response rates in patients refractory to bortezomib, attributed to its ability to maintain proteasome inhibition beyond the recovery period seen with reversible inhibitors [9] [6].
  • Tissue Distribution: Carfilzomib penetrates all tissues except the brain due to poor blood-brain barrier permeability, with similar proteasome inhibition kinetics in blood, liver, and kidneys. Bortezomib shows variable tissue distribution [7] [8].

Table 2: Pharmacodynamic Comparison of Proteasome Inhibitors

PropertyCarfilzomib (Epoxyketone)Bortezomib (Boronate)Ixazomib (Boronate)
Binding MechanismIrreversibleReversibleReversible
Target RecoveryDe novo synthesis requiredRapid dissociationRapid dissociation
β5/LMP7 InhibitionIC₅₀ < 10 nMIC₅₀ = 3.5–40 nMIC₅₀ = 3.4–31 nM
Non-Proteasomal TargetsNone identifiedHtrA2/Omi, Cathepsin GCathepsin A (weak)
Activity in Bortezomib-Resistant CellsYes (18.6% response)NoLimited

Off-Target Effects and Protease Cross-Reactivity Profiling

Comprehensive protease profiling demonstrates carfilzomib’s exceptional selectivity for the proteasome. In vitro assays against >50 proteases (serine, cysteine, aspartic, and metalloproteases) reveal no significant inhibition at concentrations ≤1 µM. Notably:

  • Serine Proteases: Carfilzomib shows >1,000-fold selectivity over chymotrypsin, trypsin, thrombin, and elastase [6] [9].
  • Cysteine Proteases: No inhibition of cathepsins B, L, S, or K is observed, contrasting with bortezomib’s inhibition of cathepsin G (IC₅₀ = 60 nM) [9].
  • Neuroproteases: Unlike bortezomib, carfilzomib does not inhibit HtrA2/Omi (IC₅₀ >10 µM vs. 27 nM for bortezomib), a mitochondrial serine protease critical for neuronal survival. This explains carfilzomib’s lower incidence of neurotoxicity [6] [9].
  • Drug Transporters: Carfilzomib does not inhibit ABCB1 (P-gp), ABCC1 (MRP1), or ABCG2 (BCRP) at clinically relevant concentrations, nor does it induce their expression in LS180 colon adenocarcinoma or myeloma cell lines [10]. This minimizes risks of transporter-mediated drug-drug interactions.

Properties

CAS Number

868540-17-4

Product Name

Carfilzomib

IUPAC Name

(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide

Molecular Formula

C40H57N5O7

Molecular Weight

719.9 g/mol

InChI

InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34-,40+/m0/s1

InChI Key

BLMPQMFVWMYDKT-NZTKNTHTSA-N

SMILES

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4

Solubility

Insoluble

Synonyms

PR171; PR-171; PR 171; Carflizomib. brand name: Kyprolis

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4

Isomeric SMILES

CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.